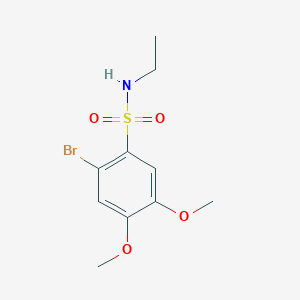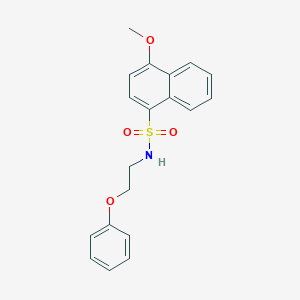![molecular formula C24H20N4O3S B299739 2-({[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetyl}amino)-N-phenylbenzamide](/img/structure/B299739.png)
2-({[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetyl}amino)-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetyl}amino)-N-phenylbenzamide, also known as MSA-2, is a synthetic compound that has been widely studied for its potential therapeutic applications. MSA-2 belongs to the class of quinazoline-based compounds that have shown promising results in the treatment of various diseases.
作用機序
The mechanism of action of 2-({[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetyl}amino)-N-phenylbenzamide involves its ability to interact with various cellular targets, including enzymes, receptors, and signaling pathways. This compound has been found to inhibit the activity of various enzymes, including topoisomerase II, histone deacetylase, and proteasome. This compound also interacts with various receptors, including the adenosine A3 receptor and the sigma-1 receptor, which are involved in various physiological processes. This compound has also been found to modulate various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. This compound has been found to induce apoptosis in cancer cells by activating caspases and inhibiting the expression of anti-apoptotic proteins. This compound has also been found to reduce the production of inflammatory cytokines, including TNF-α and IL-6, and inhibit the activation of NF-κB. In neurodegenerative disorders, this compound has been found to protect neurons from oxidative stress and improve cognitive function.
実験室実験の利点と制限
2-({[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetyl}amino)-N-phenylbenzamide has several advantages for lab experiments, including its synthetic availability, stability, and selectivity towards various cellular targets. This compound has also been found to have low toxicity and good pharmacokinetic properties. However, this compound has some limitations, including its poor solubility in water and its potential for off-target effects.
将来の方向性
There are several future directions for the research on 2-({[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetyl}amino)-N-phenylbenzamide, including the development of novel analogs with improved pharmacological properties and selectivity towards specific targets. The use of this compound in combination with other drugs or therapies for the treatment of various diseases is another potential future direction. The identification of new cellular targets and signaling pathways that are modulated by this compound is also an important area of research. Finally, the use of this compound as a tool for studying various cellular processes and disease mechanisms is another potential future direction.
合成法
The synthesis of 2-({[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetyl}amino)-N-phenylbenzamide involves a multi-step process that includes the reaction of 3-methyl-4-oxo-3,4-dihydroquinazoline with thioacetic acid, followed by the reaction with N-phenylbenzamide. The final product is obtained after purification and characterization using various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
科学的研究の応用
2-({[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetyl}amino)-N-phenylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound has been found to suppress the production of inflammatory cytokines and reduce the severity of inflammation. In neurodegenerative disorders, this compound has shown neuroprotective effects and improved cognitive function.
特性
分子式 |
C24H20N4O3S |
|---|---|
分子量 |
444.5 g/mol |
IUPAC名 |
2-[[2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetyl]amino]-N-phenylbenzamide |
InChI |
InChI=1S/C24H20N4O3S/c1-28-23(31)18-12-6-8-14-20(18)27-24(28)32-15-21(29)26-19-13-7-5-11-17(19)22(30)25-16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H,25,30)(H,26,29) |
InChIキー |
GEEOUTRMGLOVQI-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=CC=CC=C3C(=O)NC4=CC=CC=C4 |
正規SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=CC=CC=C3C(=O)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B299657.png)
![3,5-dimethoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299658.png)


![3-amino-2-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)quinazolin-4(3H)-one](/img/structure/B299663.png)
![4-tert-butyl-N-{2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B299664.png)
![N-[3-(1-pyrrolidinyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B299666.png)
![N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B299667.png)
![Nalpha-[(benzyloxy)carbonyl]-N-cyclopropylphenylalaninamide](/img/structure/B299668.png)

![1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B299671.png)
![N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide](/img/structure/B299672.png)

![4-tert-butyl-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]benzenesulfonamide](/img/structure/B299681.png)
